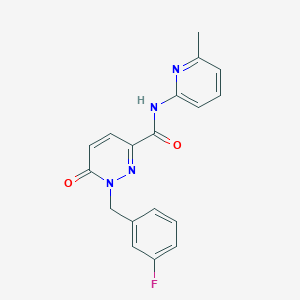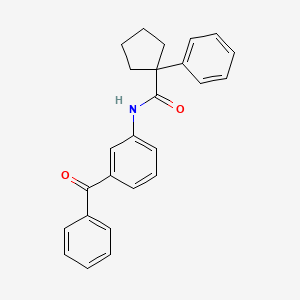![molecular formula C12H12FNO2 B2983783 [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone CAS No. 2411298-31-0](/img/structure/B2983783.png)
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone, also known as FOXY, is a chemical compound that has been gaining attention in scientific research due to its potential applications in medicine and pharmacology. FOXY is a synthetic compound that belongs to the class of azetidinone derivatives, which are known for their diverse biological activities.
Wirkmechanismus
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone works by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. Specifically, this compound targets the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that promote inflammation and cancer cell growth. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to reduced inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage. This compound has also been shown to have analgesic properties, making it a potential treatment for pain.
Vorteile Und Einschränkungen Für Laborexperimente
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities and with high purity. This compound is also stable under a range of conditions, making it easy to handle and store. However, this compound has some limitations for use in lab experiments. It is a relatively new compound, and its properties and effects are still being studied. Additionally, this compound is a complex molecule, which may make it difficult to study its effects in vivo.
Zukünftige Richtungen
There are several future directions for research on [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for this compound, as well as its efficacy in different types of cancer. Another area of research is the development of this compound derivatives with improved properties and efficacy. Finally, studies are needed to better understand the biochemical and physiological effects of this compound, including its interactions with other compounds and its effects on different cell types.
Synthesemethoden
The synthesis of [2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 3-fluorobenzaldehyde with ethyl acetoacetate to form 3-(2-oxo-2-phenylethyl)benzoic acid. This intermediate is then converted to this compound through a series of reactions, including the use of oxalyl chloride and sodium azide.
Wissenschaftliche Forschungsanwendungen
[2-(3-Fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone has been studied extensively for its potential applications in medicine and pharmacology. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
[2-(3-fluorophenyl)azetidin-1-yl]-(oxiran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO2/c13-9-3-1-2-8(6-9)10-4-5-14(10)12(15)11-7-16-11/h1-3,6,10-11H,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCKVEIHGRZDIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C2=CC(=CC=C2)F)C(=O)C3CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2983700.png)
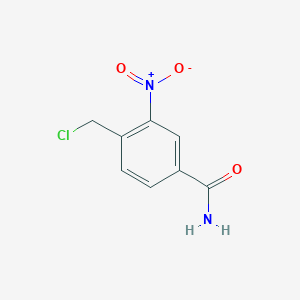


![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

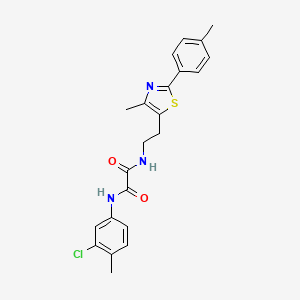
![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)
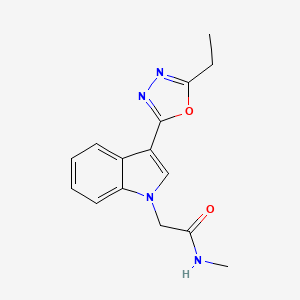
![(E)-N-[4-(1-Methylpyrazol-4-YL)-1,3-thiazol-2-YL]-2-phenylethenesulfonamide](/img/structure/B2983717.png)
